![molecular formula C24H34ClNO4 B5231444 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is commonly known as BRL-49653 and is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).
Wirkmechanismus
The mechanism of action of BRL-49653 involves the selective antagonism of the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor. This receptor is expressed in various regions of the brain, including the hypothalamus, and plays a crucial role in the regulation of food intake, energy balance, and sleep-wake cycles. By blocking the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor, BRL-49653 inhibits the effects of melanin-concentrating hormone (MCH), a neuropeptide that stimulates appetite and promotes weight gain.
Biochemical and Physiological Effects:
BRL-49653 has been shown to have significant biochemical and physiological effects in animal models and human subjects. Studies have demonstrated that the administration of BRL-49653 reduces food intake and body weight gain in rodents and primates. Additionally, BRL-49653 has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BRL-49653 in lab experiments is its selectivity for the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the physiological and biochemical effects of 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride antagonism. However, one limitation of using BRL-49653 is its relatively short half-life, which requires frequent dosing in animal models and human subjects.
Zukünftige Richtungen
There are several potential future directions for the use of BRL-49653 in scientific research. One area of interest is the role of 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride antagonism in the regulation of sleep-wake cycles. Additionally, BRL-49653 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have therapeutic potential for these conditions. Finally, further research is needed to investigate the potential long-term effects of BRL-49653 on metabolic and physiological parameters in animal models and human subjects.
In conclusion, BRL-49653 is a selective antagonist of the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor that has been widely used in scientific research applications. This compound has significant biochemical and physiological effects and has been shown to be a useful tool for studying the role of 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride antagonism in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of BRL-49653 and its long-term effects on metabolic and physiological parameters.
Synthesemethoden
The synthesis of BRL-49653 involves multiple steps, with the final compound being obtained through a reaction between 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol and hydrochloric acid. The synthesis of this compound has been reported in various scientific publications, and it is essential to follow the correct protocol to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
BRL-49653 has been used in various scientific research applications, including neuroscience, pharmacology, and physiology. This compound has been shown to have a selective antagonistic effect on the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor, which is involved in the regulation of food intake, energy balance, and sleep-wake cycles. BRL-49653 has been used to study the physiological and biochemical effects of 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride antagonism in animal models and human subjects.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4.ClH/c1-27-23-9-8-21(15-24(23)28-2)17-29-18-22(26)16-25-12-10-20(11-13-25)14-19-6-4-3-5-7-19;/h3-9,15,20,22,26H,10-14,16-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPVKBYCFGLYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC(CN2CCC(CC2)CC3=CC=CC=C3)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.